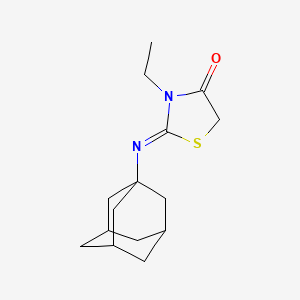
8-(4-phenoxybutoxy)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-phenoxybutoxy)quinoline (PBQ) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PBQ is a heterocyclic aromatic compound that contains a quinoline ring with a phenoxybutyl group attached to it.
Applications De Recherche Scientifique
8-(4-phenoxybutoxy)quinoline has been extensively studied for its potential applications in various fields such as material science, organic electronics, and medicinal chemistry. In material science, 8-(4-phenoxybutoxy)quinoline has been used as a building block for the synthesis of functionalized polymers and materials with unique optical and electronic properties. In organic electronics, 8-(4-phenoxybutoxy)quinoline has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
Mécanisme D'action
The mechanism of action of 8-(4-phenoxybutoxy)quinoline is not fully understood, but it is believed to interact with DNA and RNA by intercalation between the base pairs. 8-(4-phenoxybutoxy)quinoline has also been shown to inhibit the activity of topoisomerases, enzymes that are involved in DNA replication and repair. The interaction of 8-(4-phenoxybutoxy)quinoline with DNA and RNA can lead to the formation of adducts and cross-links, which can cause DNA damage and cell death.
Biochemical and Physiological Effects:
8-(4-phenoxybutoxy)quinoline has been shown to exhibit antitumor, antiviral, and antimicrobial activities. In vitro studies have demonstrated that 8-(4-phenoxybutoxy)quinoline can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 8-(4-phenoxybutoxy)quinoline has also been shown to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In addition, 8-(4-phenoxybutoxy)quinoline has been shown to exhibit antibacterial activity against gram-positive and gram-negative bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 8-(4-phenoxybutoxy)quinoline is its ease of synthesis, which makes it readily available for scientific research. 8-(4-phenoxybutoxy)quinoline is also stable under various conditions, making it suitable for use in experiments that require prolonged exposure to heat, light, or other environmental factors. However, one of the limitations of 8-(4-phenoxybutoxy)quinoline is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 8-(4-phenoxybutoxy)quinoline. One area of interest is the development of 8-(4-phenoxybutoxy)quinoline-based materials for use in organic electronics. 8-(4-phenoxybutoxy)quinoline has been shown to exhibit excellent hole-transporting properties, which make it a promising candidate for use in OLEDs and OSCs. Another area of interest is the development of 8-(4-phenoxybutoxy)quinoline-based drugs for the treatment of cancer and viral infections. 8-(4-phenoxybutoxy)quinoline has been shown to exhibit potent antitumor and antiviral activities, making it a promising candidate for the development of new drugs. Finally, further studies are needed to fully understand the mechanism of action of 8-(4-phenoxybutoxy)quinoline and its potential toxicity, which can help to optimize its use in scientific research.
Méthodes De Synthèse
The synthesis of 8-(4-phenoxybutoxy)quinoline involves the reaction of 8-hydroxyquinoline with 4-phenoxybutyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through an SN2 mechanism, leading to the formation of 8-(4-phenoxybutoxy)quinoline as the final product. The yield of 8-(4-phenoxybutoxy)quinoline can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and reaction time.
Propriétés
IUPAC Name |
8-(4-phenoxybutoxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-2-10-17(11-3-1)21-14-4-5-15-22-18-12-6-8-16-9-7-13-20-19(16)18/h1-3,6-13H,4-5,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFHYPFLJOLELX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Phenoxybutoxy)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-adamantylmethyl){[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol](/img/structure/B4961289.png)
![3-[5-(1,1-dimethylpropyl)-2-oxocyclohexyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4961290.png)

![N-(4-isopropylphenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine](/img/structure/B4961300.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylacetamide](/img/structure/B4961329.png)
![1'-[(5-methyl-2-furyl)methyl]-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4961335.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)phenyl acetate](/img/structure/B4961338.png)
![4-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid](/img/structure/B4961339.png)


![4-(4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4961364.png)
![N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B4961368.png)
